3-(2-Chloroethoxy)aniline

Overview

Description

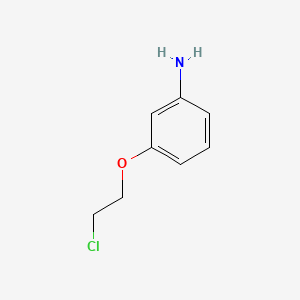

3-(2-Chloroethoxy)aniline is an aromatic amine derivative with the molecular formula C₈H₁₀ClNO. Structurally, it consists of a benzene ring substituted with an amine (–NH₂) group at position 1 and a 2-chloroethoxy (–O–CH₂CH₂Cl) group at position 3. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the chloroethoxy group introduces both electron-withdrawing (due to Cl) and electron-donating (via the ether oxygen) effects, influencing its reactivity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloroethoxy)aniline can be synthesized from 1-(2-chloroethoxy)-3-nitrobenzene. The synthesis involves the reduction of the nitro group to an amine group . The reaction conditions typically include the use of hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) in an ethyl acetate solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones or nitroso compounds.

Reduction: The nitro group in its precursor can be reduced to form the amine group.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloroethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and peroxymonosulfuric acid (H2SO5).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and nitroso compounds.

Reduction: this compound from its nitro precursor.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Chloroethoxy)aniline has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the chloroethoxy group is replaced by other functional groups. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the provided evidence, share structural similarities with 3-(2-Chloroethoxy)aniline. Key differences lie in substituent positions, functional groups, and physicochemical properties.

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparison

Key Observations:

- Substituent Position : The target compound has a single substituent at position 3, whereas analogs like 3-Chloro-2-(2-ethoxyethoxy)aniline feature substituents at both positions 2 and 3. This positional difference may alter electronic effects on the aromatic ring, impacting reactivity in coupling or substitution reactions.

- Functional Groups: Chloroethoxy vs. Methoxyethoxy: Replacing chlorine with a methoxy group (as in 3-(2-Methoxyethoxy)aniline ) reduces electronegativity and increases hydrophilicity.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Key Observations:

- Lipophilicity : The longer propoxyethoxy chain in 3-Chloro-2-(2-propoxyethoxy)aniline results in a higher LogD (3.0), indicating greater lipophilicity compared to shorter-chain analogs.

- Collision Cross Section (CCS) : Fluorinated analogs like 3-Chloro-2-(2,2-difluoroethoxy)aniline exhibit a CCS of 137.2 Ų for [M+H]+, suggesting compact molecular geometry due to fluorine’s small atomic radius.

Table 3: Hazard Profiles

Key Observations:

- Chlorinated Analogs : Compounds with chlorine substituents, such as 3-Chloro-2-(2-ethoxyethoxy)aniline , carry specific hazards (e.g., H317/H319) due to their reactivity.

Biological Activity

3-(2-Chloroethoxy)aniline, also known as 2-Chloroethyl o-anisidine, is an aromatic organic compound characterized by a chloroethoxy group and an amino group. This compound has garnered attention due to its potential biological activities and applications across various scientific fields, including materials science, biomedical engineering, and electrochemistry. The molecular formula of this compound is C₈H₁₀ClNO, with a molecular weight of approximately 173.63 g/mol.

Chemical Structure and Properties

The structure of this compound consists of a benzene ring with an amino group (-NH₂) and a chloroethoxy side chain (-O-CH₂-CH₂-Cl) at the meta position. This configuration influences its chemical reactivity and biological properties, making it a subject of interest in drug design and development.

Research indicates that this compound may interact with biological targets such as enzymes and receptors. Its ability to form covalent bonds with nucleophilic sites on proteins suggests that it can modulate enzyme activity or receptor function. This property is particularly relevant in the context of drug development, where compounds that can selectively interact with biological macromolecules are valuable.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cell lines. The compound exhibits dose-dependent toxicity, which is influenced by its structural characteristics. For example, cell viability assays indicate that higher concentrations lead to increased cell death, suggesting potential applications in cancer therapy where selective cytotoxicity is desired.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Table 1: Effect of this compound on cell viability

Case Studies

- Enzyme Inhibition : A study explored the inhibitory effects of this compound on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound was found to inhibit AChE activity with an IC50 value indicating significant potential for developing anti-Alzheimer's agents.

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results showed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Applications in Research and Industry

The unique properties of this compound have led to its application in several fields:

- Materials Science : Used in the synthesis of conductive polymers such as polyanilines, which are known for their electrical conductivity and biocompatibility.

- Biomedical Engineering : Explored for its biocompatibility in tissue engineering and drug delivery systems.

- Analytical Chemistry : Incorporated into sensors for detecting chemical substances due to its responsive conductive nature.

Properties

IUPAC Name |

3-(2-chloroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXPALPCLCHBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651003 | |

| Record name | 3-(2-Chloroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178910-32-2 | |

| Record name | 3-(2-Chloroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.